
4-(2-Ethoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. Azetidinones are of significant interest in medicinal chemistry due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)azetidin-2-one typically involves the [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. For instance, the reaction of 2-ethoxybenzylideneamine with ketene can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often employs similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of propylphosphonic anhydride (T3P®) as an acid activator, have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Ceric Ammonium Nitrate (CAN): Used for oxidative deprotection.
Propylphosphonic Anhydride (T3P®): Used as an acid activator in green synthesis.
Copper Catalysts: Used in substitution reactions.
Major Products
N-Dearylated Azetidinones: Formed by oxidative deprotection.
4-Acyloxyazetidinones: Formed by acyloxylation reactions.
Applications De Recherche Scientifique
4-(2-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biological Studies: The compound is used to study the biological activities of azetidinones, including their antibacterial and anticancer properties.
Industrial Chemistry: It is employed in the development of new synthetic methodologies and green chemistry approaches.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyphenyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Ethoxyphenyl)azetidin-2-one: A closely related compound with similar synthetic routes and biological activities.
2-Azetidinone: The parent compound of the azetidinone class, lacking the ethoxyphenyl group.
4-Methoxyphenylazetidin-2-one: Another derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)azetidin-2-one is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to other azetidinones .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(2-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
Clé InChI |
SZQUTBKDCQHJGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


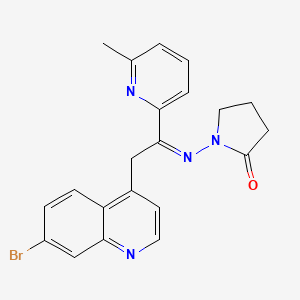
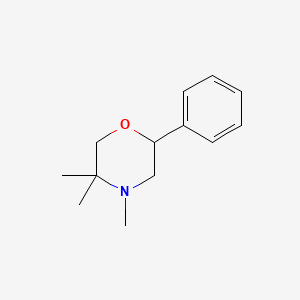
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
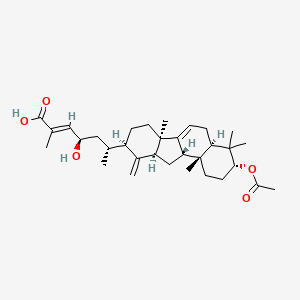
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)

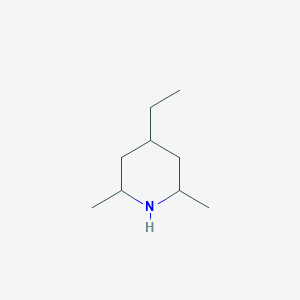
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)


![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
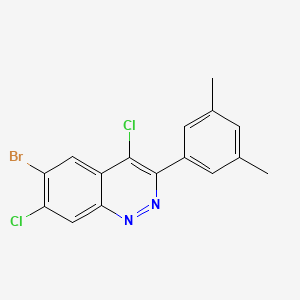
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
